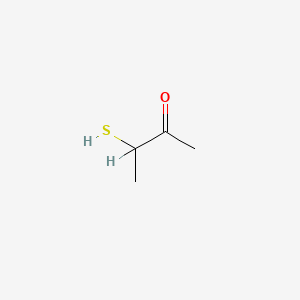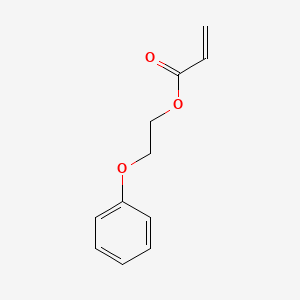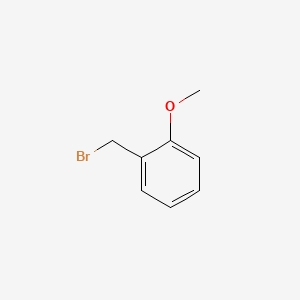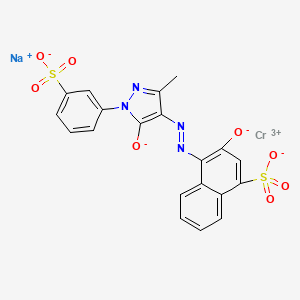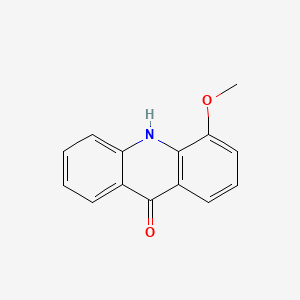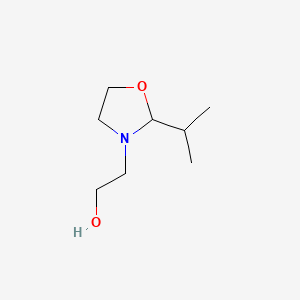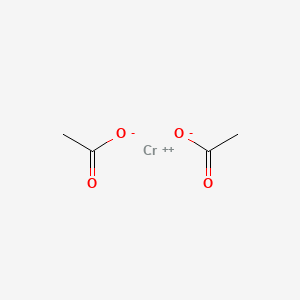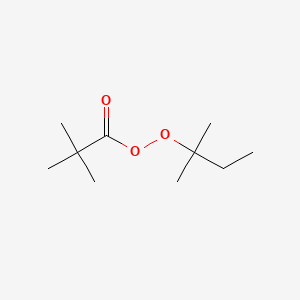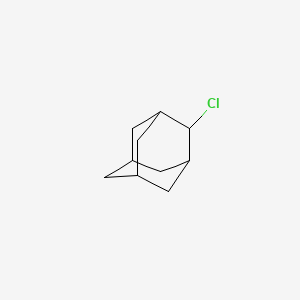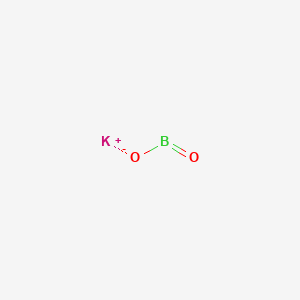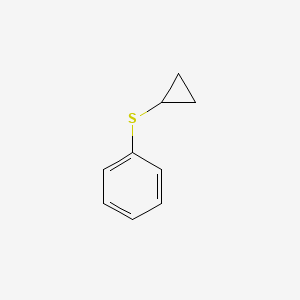![molecular formula C21H18N6O B1585088 Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- CAS No. 5284-79-7](/img/structure/B1585088.png)
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is an organic compound with the molecular formula C21H18N6O. This compound is characterized by the presence of azido groups attached to phenyl rings, which are further connected to a cyclohexanone core. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- involves a multi-step synthetic process. The primary method includes the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group may be optionally protected during this reaction. After the condensation, the protective group is removed if it was used. The resultant product, 2,6-bis[(4-aminophenyl)methylene]-cyclohexanone, undergoes diazotization followed by reaction with an alkali metal azide to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents, especially azides, due to their explosive nature. The use of advanced equipment and safety protocols is essential to ensure the safe and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine hydrate and Raney nickel are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- has several scientific research applications:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and photoresists.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- involves the reactivity of the azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can then interact with various molecular targets. This reactivity is harnessed in applications such as crosslinking and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-azidobenzylidene)cyclohexanone
- 2,6-Bis(4-azidobenzal)cyclohexanone
Uniqueness
Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl- is unique due to the presence of a methyl group on the cyclohexanone ring, which can influence its reactivity and properties compared to similar compounds. This structural difference can lead to variations in its applications and effectiveness in specific reactions .
Properties
CAS No. |
5284-79-7 |
|---|---|
Molecular Formula |
C21H18N6O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18N6O/c1-14-10-17(12-15-2-6-19(7-3-15)24-26-22)21(28)18(11-14)13-16-4-8-20(9-5-16)25-27-23/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+ |
InChI Key |
MLIWQXBKMZNZNF-PWDIZTEBSA-N |
SMILES |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1 |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Key on ui other cas no. |
5284-79-7 |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


